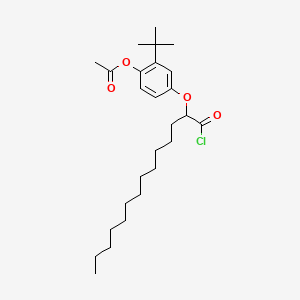![molecular formula C12H17NO B15346014 2-[(4-Methylphenoxy)methyl]pyrrolidine CAS No. 220510-60-1](/img/structure/B15346014.png)
2-[(4-Methylphenoxy)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C₁₃H₁₉NO₂ It is a derivative of pyrrolidine, featuring a pyrrolidine ring substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-methylphenol with formaldehyde and pyrrolidine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylphenoxy)methyl]pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives of the compound.
Scientific Research Applications
2-[(4-Methylphenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand for various biological targets, aiding in the study of enzyme mechanisms and receptor interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
2-[(4-Methylphenoxy)methyl]pyrrolidine is structurally similar to other compounds such as 2-(4-methylphenoxy)ethanol and 2-(4-methylphenoxy)acetic acid. its unique pyrrolidine ring structure imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the pyrrolidine ring enhances its reactivity and potential for forming complex derivatives.
Comparison with Similar Compounds
2-(4-Methylphenoxy)ethanol
2-(4-Methylphenoxy)acetic acid
2-(4-Methylphenoxy)propionic acid
Is there anything specific you would like to know more about?
Properties
CAS No. |
220510-60-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(4-methylphenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-10-4-6-12(7-5-10)14-9-11-3-2-8-13-11/h4-7,11,13H,2-3,8-9H2,1H3 |
InChI Key |
KRQUHILXZVBAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


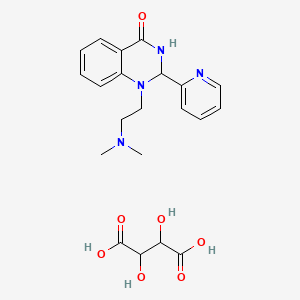
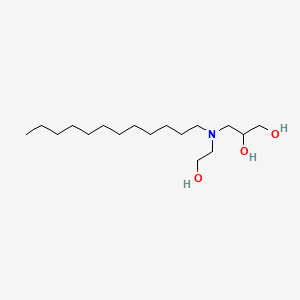
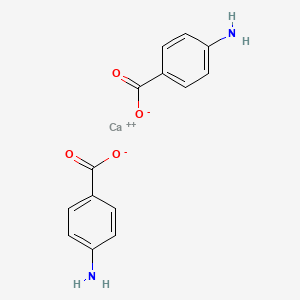
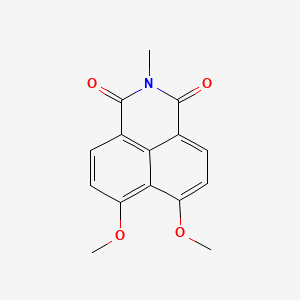
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)

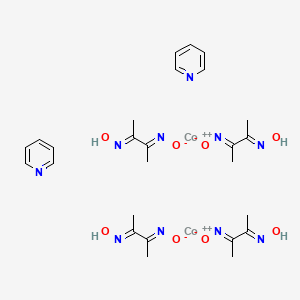

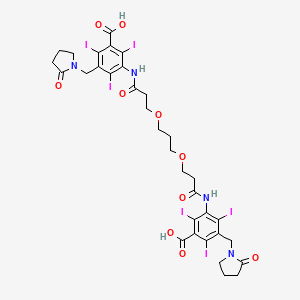
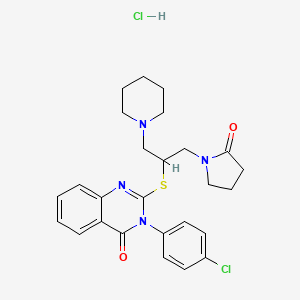
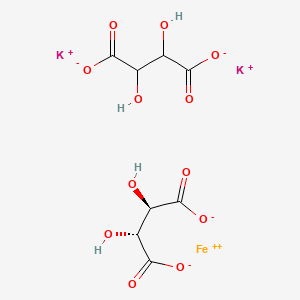
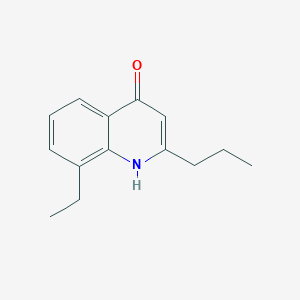
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
